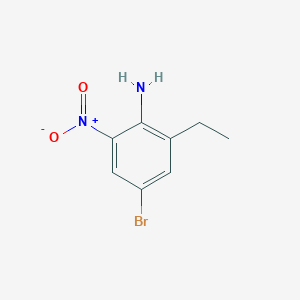










|
REACTION_CXSMILES
|
C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+].Br[C:29]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]([NH2:33])=[C:31]([CH2:39]C)[CH:30]=1.[NH:41]1[CH2:46][CH2:45][O:44][CH2:43][CH2:42]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[CH3:39][C:31]1[CH:30]=[C:29]([N:41]2[CH2:46][CH2:45][O:44][CH2:43][CH2:42]2)[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]=1[NH2:33] |f:1.2,5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])CC
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 85° C. for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Argon was bubbled through the solution for 1 minute
|
|
Duration
|
1 min
|
|
Type
|
CUSTOM
|
|
Details
|
the flask was sealed
|
|
Type
|
CUSTOM
|
|
Details
|
THF was evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was preabsorbed on silica
|
|
Type
|
WASH
|
|
Details
|
Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient)
|
|
Type
|
CUSTOM
|
|
Details
|
gave
|
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of solvents
|
|
Type
|
CUSTOM
|
|
Details
|
LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s)
|
|
Duration
|
0.64 min
|
|
Type
|
CUSTOM
|
|
Details
|
Procedure for the Preparation of 4-(3-amino-5-methyl-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |